

Graphene Oxide Synthesis via Modified Hummers' Method: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Graphite

Cat. No.: B3419964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphene oxide (GO), a two-dimensional nanomaterial derived from **graphite**, has garnered significant attention across various scientific disciplines, including biomedical engineering and drug delivery.[1][2] Its unique physicochemical properties, such as a large surface area, abundant oxygen-containing functional groups (e.g., hydroxyl, carboxyl, and epoxy groups), and excellent water dispersibility, make it an ideal candidate for biomedical applications.[3][4][5] GO can be functionalized to carry various therapeutic agents, including drugs, genes, and proteins, for targeted delivery to specific cells or tissues.[6][7] This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.[2][6]

The synthesis of graphene oxide is most commonly achieved through the chemical oxidation of **graphite**. The Hummers' method, first reported in 1958, is a widely used technique for this purpose.[8] However, the original method involves the use of sodium nitrate (NaNO_3), which can lead to the evolution of toxic gases like nitrogen dioxide (NO_2) and dinitrogen tetroxide (N_2O_4).[9][10] To address these safety concerns and improve the efficiency of the synthesis, several modified Hummers' methods have been developed. These modified protocols often exclude sodium nitrate and may involve adjustments to reagent ratios, reaction temperatures, and times to enhance the quality and yield of the resulting graphene oxide.[9][11] This

document provides a detailed overview and protocol for the synthesis of graphene oxide using a modified Hummers' method.

Applications in Drug Development

Graphene oxide's unique properties make it a versatile platform for various applications in drug development:

- **Drug Delivery:** The large surface area of GO allows for high drug loading capacity.[2] The oxygen-containing functional groups on the GO surface can be used to attach drug molecules through covalent or non-covalent interactions.[6]
- **Targeted Drug Delivery:** The surface of GO can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug-loaded GO to specific cancer cells or tissues, thereby reducing systemic toxicity.[2][6]
- **Controlled Release:** The release of drugs from the GO surface can be controlled by various stimuli, such as changes in pH, temperature, or near-infrared (NIR) light.[2][5]
- **Biomedical Imaging:** Functionalized GO can be used as a contrast agent in various imaging modalities, including magnetic resonance imaging (MRI) and optical imaging, for disease diagnosis and monitoring therapeutic responses.[6]
- **Combination Therapy:** GO can be co-loaded with multiple therapeutic agents to achieve synergistic effects in treating complex diseases like cancer.[2][5]

Experimental Protocol: Modified Hummers' Method

This protocol describes a common variation of the modified Hummers' method for the synthesis of graphene oxide from **graphite** powder. It is important to note that various modifications exist, and the optimal conditions may vary depending on the specific **graphite** source and desired properties of the graphene oxide.

Materials and Reagents

Reagent	Grade	Supplier Example
Graphite Powder (325 mesh)	High Purity	Acros Organics, Sigma-Aldrich
Sulfuric Acid (H_2SO_4)	95-98%	Alfa Aesar, Merck
Potassium Permanganate (KMnO_4)	$\geq 99.0\%$	Sigma-Aldrich
Hydrogen Peroxide (H_2O_2)	30%	Alfa Aesar, J.T. Baker
Hydrochloric Acid (HCl)	37%	Sigma-Aldrich
Deionized (DI) Water	High Purity	In-house or commercial

Equipment

- Round-bottom flask or beaker
- Magnetic stirrer with hot plate
- Ice bath
- Thermometer
- Centrifuge
- Ultrasonicator (optional)
- Filtration apparatus
- Drying oven or freeze-dryer

Procedure

- Oxidation of **Graphite**:
 - Place a specific amount of **graphite** powder (e.g., 1-5 g) into a flask.[12][13]
 - Slowly add concentrated H_2SO_4 (e.g., 23-115 mL) to the **graphite** powder in an ice bath to keep the temperature below 20 °C.[11][12] Stir the mixture for a designated time (e.g., 30

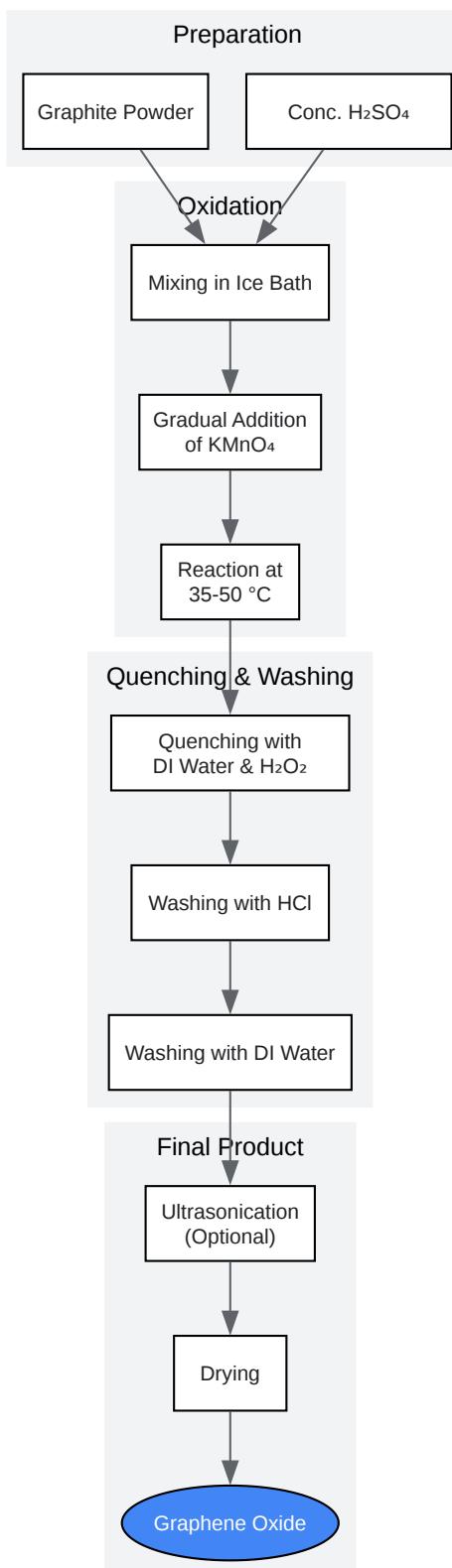
minutes to 4 hours) to ensure proper dispersion.[11][12]

- Gradually add KMnO₄ (e.g., 3-15 g) to the mixture while keeping the temperature below 20 °C to prevent a rapid, uncontrolled reaction.[11][12] The addition should be done in small portions.
- After the addition of KMnO₄ is complete, remove the ice bath and allow the mixture to warm to a specific temperature (e.g., 35-50 °C) and stir for a period ranging from 2 to 12 hours.[12][14][15] The color of the mixture will typically turn to a dark brownish-green.

• Quenching and Washing:

- Slowly add DI water (e.g., 45-200 mL) to the reaction mixture. This step is exothermic, so the addition should be done carefully to control the temperature increase.[12][14]
- Further dilute the mixture with a larger volume of DI water (e.g., 100-560 mL).[8][12]
- To terminate the reaction and remove excess KMnO₄, slowly add 30% H₂O₂ (e.g., 3-15 mL) until the color of the mixture changes to a bright yellow or brownish-yellow, and gas evolution ceases.[12][15]
- Wash the resulting graphene oxide suspension with a dilute HCl solution (e.g., 5-10%) to remove metal ions.[12][14] This is typically done by centrifugation or filtration.
- Wash the product repeatedly with DI water until the pH of the supernatant is neutral (pH ≈ 7). This step is crucial to remove residual acids and salts.

• Exfoliation and Drying:


- The purified graphene oxide paste can be exfoliated into individual sheets by dispersing it in DI water and using ultrasonication.
- The final product can be obtained as a graphene oxide dispersion in water or as a solid powder by drying the paste in an oven at a specific temperature (e.g., 60-90 °C) or by freeze-drying.[9][12]

Quantitative Data Summary of Different Modified Hummers' Methods

The following table summarizes the reagent quantities and reaction conditions from several published modified Hummers' methods to highlight the variations.


Parameter	Method 1[12]	Method 2	Method 3[14]	Method 4[15]	Method 5
Graphite	0.5 g	1 g	2 g	0.6 g	5 g
NaNO ₃	0.5 g	0.35 g	2 g	Not Used	2.5 g
H ₂ SO ₄	23 mL	34 mL	90 mL	96 mL	115 mL
H ₃ PO ₄	Not Used	Not Used	Not Used	10.7 mL	Not Used
KMnO ₄	3 g	4 g	10 g	4.8 g	15 g
Initial Temp.	Ice bath	0-5 °C	Ice bath	Room Temp.	< 20 °C
Reaction Temp.	35 °C, then 90 °C	< 20 °C	50 °C	Not specified	35 °C
Reaction Time	1h at 35°C, 2h at 90°C	30 min	2 h	12 h	2 h
H ₂ O ₂ (30%)	10-15 mL	Not specified	12 mL	15 mL	Not specified
Washing	5% HCl, DI water	Not specified	10% HCl, DI water	5% HCl, DI water	Not specified

Visualizing the Workflow and Chemical Transformation Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the modified Hummers' method.

Conceptual Diagram of Graphene Oxide in Drug Delivery

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of GO in targeted drug delivery.

Characterization of Graphene Oxide

To confirm the successful synthesis of graphene oxide and to assess its quality, several characterization techniques are commonly employed:

- X-ray Diffraction (XRD): Used to determine the interlayer spacing of the **graphite** and graphene oxide. A successful oxidation is indicated by a shift of the characteristic diffraction peak of **graphite** (at $2\theta \approx 26.5^\circ$) to a lower angle ($2\theta \approx 9-12^\circ$), which corresponds to an increased interlayer distance due to the intercalation of oxygen-containing functional groups. [\[12\]](#)[\[16\]](#)[\[17\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the presence of oxygen-containing functional groups on the graphene oxide sheets, such as hydroxyl (-OH), carboxyl (-COOH), and epoxy (C-O-C) groups. [\[12\]](#)[\[16\]](#)[\[17\]](#)
- UV-Visible Spectroscopy (UV-Vis): The UV-Vis spectrum of graphene oxide typically shows a characteristic absorption peak at around 230 nm, which is attributed to the $\pi-\pi^*$ transitions of the C=C bonds in the aromatic rings. [\[12\]](#)[\[16\]](#)
- Raman Spectroscopy: Provides information about the structural changes from **graphite** to graphene oxide. The D and G bands in the Raman spectrum are indicative of defects and the sp^2 character of the carbon lattice, respectively. The intensity ratio of the D and G bands (ID/IG) is often used to evaluate the degree of defects and functionalization. [\[11\]](#)
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and layered structure of the synthesized graphene oxide sheets. [\[11\]](#)[\[17\]](#)

Conclusion

The modified Hummers' method offers a safer and more efficient route for the synthesis of graphene oxide compared to the original protocol. [\[11\]](#) The resulting graphene oxide, with its versatile surface chemistry and unique physicochemical properties, holds immense promise for advancing the field of drug delivery and development. By carefully controlling the synthesis parameters, researchers can tailor the properties of graphene oxide to suit specific biomedical applications, paving the way for more effective and targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Graphene Oxide Thin Films with Drug Delivery Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Graphene Oxide in Medicine: Enhancing Drug Delivery Systems [eureka.patsnap.com]
- 3. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Applications of Graphene and Graphene Oxide in Smart Drug/Gene Delivery: Is the World Still Flat? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging [scirp.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Graphene Oxide (GO) by Modified Hummers Method and Its Thermal Reduction to Obtain Reduced Graphene Oxide (rGO)* [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Eco-Friendly Approach for Graphene Oxide Synthesis by Modified Hummers Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. jetir.org [jetir.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Graphene Oxide Synthesis via Modified Hummers' Method: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3419964#modified-hummers-method-for-the-synthesis-of-graphene-oxide-from-graphite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com